1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one
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Overview
Description
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines.
Preparation Methods
The synthesis of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one involves several steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine scaffold.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl halides in the presence of a base.
Linking the Piperidine and Propanone Moieties: The final steps involve the attachment of the piperidine ring and the propanone group through nucleophilic substitution and condensation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound disrupts key signaling pathways, leading to the suppression of multiple myeloma cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one include other imidazo[1,2-b]pyridazine derivatives with varying substituents at different positions on the core scaffold . These compounds share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties . Examples include:
6-Substituted Morpholine Imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but with different efficacy and selectivity profiles.
Piperazine Imidazo[1,2-b]pyridazines: These analogs exhibit similar inhibitory activities but may have different pharmacokinetic behaviors.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H24N4O2/c1-2-18(23)21-9-7-13(8-10-21)12-24-17-6-5-16-19-15(14-3-4-14)11-22(16)20-17/h5-6,11,13-14H,2-4,7-10,12H2,1H3 |
InChI Key |
KWKQHBIOYCONKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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